

Synthesis of 2-Isopropyl-1,3,6,2-dioxazaborocane: A Technical Guide

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Compound of Interest

Compound Name: 2-Isopropyl-1,3,6,2-dioxazaborocane

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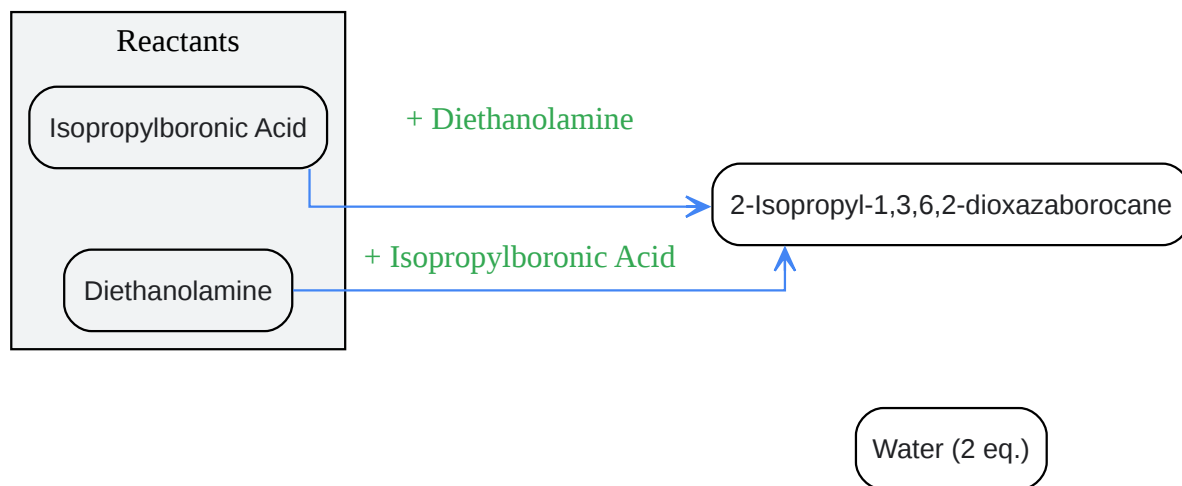
This guide provides an in-depth overview of the synthesis of **2-Isopropyl-1,3,6,2-dioxazaborocane**, a key building block in various chemical syntheses, including pharmaceutical drug development. This document outlines the core synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

2-Isopropyl-1,3,6,2-dioxazaborocane, also known as isopropylboronic acid diethanolamine ester, is a stable, crystalline solid that serves as a convenient and efficient surrogate for the more volatile and less stable isopropylboronic acid. Its enhanced stability and ease of handling make it a preferred reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry. The dioxazaborocane moiety acts as a protecting group for the boronic acid, which can be released in situ under appropriate reaction conditions.

Synthetic Pathway

The synthesis of **2-Isopropyl-1,3,6,2-dioxazaborocane** is a straightforward and high-yielding condensation reaction between isopropylboronic acid and diethanolamine. The reaction proceeds with the elimination of two molecules of water.



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Caption: General reaction scheme for the synthesis of **2-Isopropyl-1,3,6,2-dioxazaborocane**.

A general, robust, and scalable process for the synthesis of diethanolamine boronic esters has been developed, which is applicable to a wide range of boronic acids.[1][2] This methodology has been successfully implemented on a large scale for the production of various diethanolamine boronic esters.[1]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **2-Isopropyl-1,3,6,2-dioxazaborocane**, based on established general procedures for the formation of diethanolamine boronic esters.[1][3]

Materials and Equipment:

- Isopropylboronic acid
- Diethanolamine
- Toluene (or another suitable azeotroping solvent)
- Round-bottom flask

- Dean-Stark apparatus or azeotropic distillation setup
- Magnetic stirrer and stir bar
- Heating mantle
- Condenser
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add isopropylboronic acid (1.0 equivalent).
- Add diethanolamine (1.0 to 1.1 equivalents).
- Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water. The volume should be sufficient to allow for efficient stirring and reflux.
- Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.
- Continue heating at reflux until no more water is collected in the trap, indicating the completion of the reaction. This typically takes several hours.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by distillation under reduced pressure to yield pure **2-Isopropyl-1,3,6,2-dioxazaborocane** as a white crystalline solid.

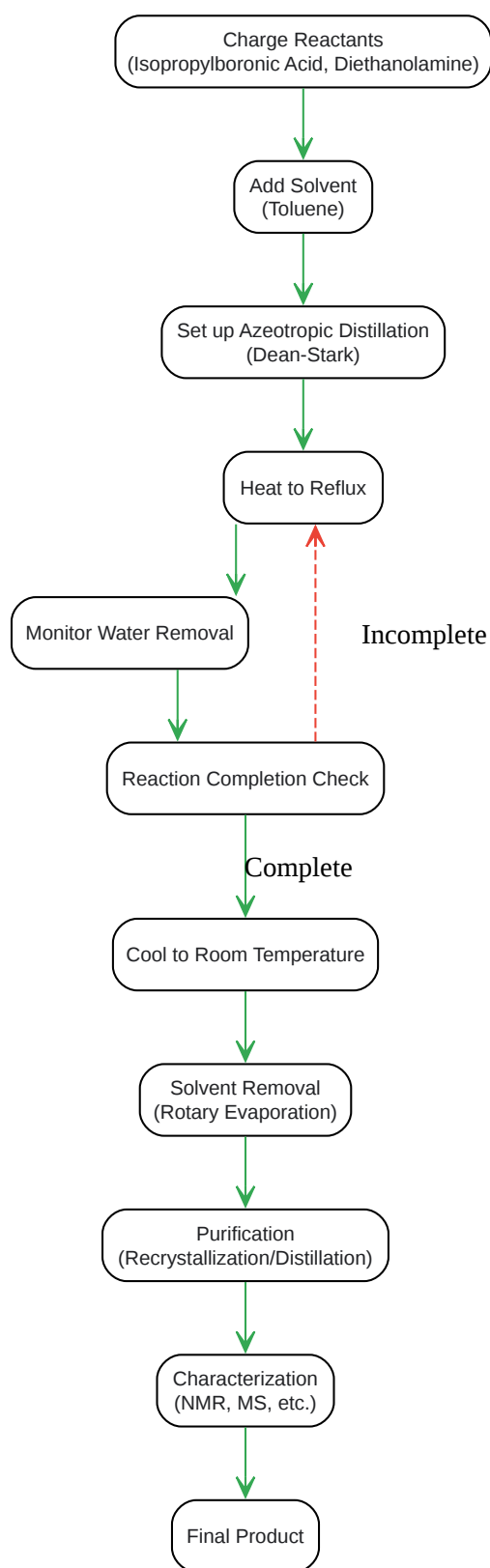
Quantitative Data

The following table summarizes key quantitative data for the synthesis and properties of **2-Isopropyl-1,3,6,2-dioxazaborocane**.

Parameter	Value	Reference
Reactant		
Isopropylboronic acid	1.0 eq.	[1]
Diethanolamine	1.0 - 1.1 eq.	[1]
Reaction Conditions		
Solvent	Toluene	[1]
Temperature	Reflux	[1]
Product Information		
CAS Number	119246-82-1	[4]
Molecular Formula	C ₇ H ₁₆ BNO ₂	[4]
Molecular Weight	157.02 g/mol	[4]
Appearance	White powder	[4]
Purity (typical)	>99%	[4]

Logical Workflow for Synthesis

The logical workflow for the synthesis of **2-Isopropyl-1,3,6,2-dioxazaborocane** follows a standard sequence of operations in synthetic chemistry.



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Caption: Logical workflow for the synthesis and purification of **2-Isopropyl-1,3,6,2-dioxazaborocane**.

Conclusion

The synthesis of **2-Isopropyl-1,3,6,2-dioxazaborocane** is a well-established and efficient process, providing a stable and easy-to-handle alternative to isopropylboronic acid. The robust nature of the synthesis makes it suitable for both laboratory and large-scale production. This guide provides the essential information for researchers and drug development professionals to successfully synthesize and utilize this valuable chemical intermediate.

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